o-Cresol sulfate o-Cresol sulfate O-cresol hydrogen sulfate is an aryl sulfate that is o-cresol in which the phenolic hydrogen has been replaced by a sulfo group. It derives from an o-cresol. It is a conjugate acid of an o-cresol sulfate.
Brand Name: Vulcanchem
CAS No.: 26590-31-8
VCID: VC8464284
InChI: InChI=1S/C7H8O4S/c1-6-4-2-3-5-7(6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=CC=C1OS(=O)(=O)O
Molecular Formula: C7H8O4S
Molecular Weight: 188.20 g/mol

o-Cresol sulfate

CAS No.: 26590-31-8

Cat. No.: VC8464284

Molecular Formula: C7H8O4S

Molecular Weight: 188.20 g/mol

* For research use only. Not for human or veterinary use.

o-Cresol sulfate - 26590-31-8

Specification

CAS No. 26590-31-8
Molecular Formula C7H8O4S
Molecular Weight 188.20 g/mol
IUPAC Name (2-methylphenyl) hydrogen sulfate
Standard InChI InChI=1S/C7H8O4S/c1-6-4-2-3-5-7(6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10)
Standard InChI Key CYGSXDXRHXMAOV-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OS(=O)(=O)O
Canonical SMILES CC1=CC=CC=C1OS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

o-Cresol sulfate, systematically named 2-methylphenyl sulfate, possesses the molecular formula C₇H₈O₄S and a molecular weight of 188.201 g/mol . Its structure consists of a benzene ring substituted with a methyl group at the ortho position (C-2) and a sulfate group (-OSO₃H) at the hydroxyl oxygen (Figure 1). The compound’s stereochemistry is achiral, with no defined stereocenters or E/Z isomerism .

Structural Representation

  • SMILES: CC1=CC=CC=C1OS(=O)(=O)O

  • InChIKey: CYGSXDXRHXMAOV-UHFFFAOYSA-N

The sulfate group introduces significant polarity, enhancing the compound’s water solubility compared to its parent phenol, o-cresol, which has a solubility of 20 g/L in water at 20°C .

Physicochemical Properties

Key physicochemical properties of o-cresol sulfate include:

PropertyValueSource
Molecular Weight188.201 g/mol
LogPEstimated <1 (polar sulfate)
Water SolubilityHigh (exceeds parent compound)
StabilityStable under inert conditions

The sulfate group’s electron-withdrawing nature reduces the phenolic pKa, increasing acidity compared to o-cresol (pKa ~10.2) . This property influences its reactivity in biological and environmental systems.

Synthesis and Production Pathways

Sulfation of o-Cresol

The primary synthesis route involves sulfation of o-cresol using sulfur trioxide (SO₃) or sulfuric acid (H₂SO₄) under controlled conditions:

o-Cresol+SO3o-Cresol sulfate+H2O\text{o-Cresol} + \text{SO}_3 \rightarrow \text{o-Cresol sulfate} + \text{H}_2\text{O}

This reaction typically proceeds in anhydrous solvents to minimize hydrolysis . Industrial-scale production may employ continuous sulfation reactors to optimize yield and purity.

Alternative Methods

  • Enzymatic Sulfation: Sulfotransferases in mammalian systems catalyze o-cresol sulfation, producing the metabolite endogenously .

  • Green Chemistry Approaches: Recent studies explore ionic liquids as catalysts to reduce waste generation .

Applications and Industrial Relevance

Pharmaceutical Intermediates

o-Cresol sulfate serves as a precursor in synthesizing mephenesin (a muscle relaxant) and carvacrol (a natural antimicrobial agent) . Its sulfated structure enhances bioavailability in drug formulations.

Environmental and Biochemical Roles

  • Microbial Degradation: While o-cresol is degraded by microalgae like Selenastrum capricornutum within 5–8 days , the sulfate derivative’s persistence in aquatic systems necessitates specialized bioremediation strategies.

  • Human Metabolism: As a Phase II metabolite, o-cresol sulfate facilitates the excretion of phenolic toxins via renal pathways .

Health Effects and Toxicological Profile

Acute Toxicity

Analytical Methods and Detection

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ = 270 nm) resolves o-cresol sulfate in environmental samples, achieving detection limits <0.1 mg/L . Mobile phases often combine methanol and water (4:6 v/v) .

Mass Spectrometry (LC-MS)

LC-MS/MS provides superior specificity for quantifying o-cresol sulfate in biological matrices, leveraging transitions such as m/z 188 → 97 (sulfate ion fragment) .

Future Research Directions

  • Metabolic Pathway Elucidation: Clarify the role of sulfotransferase isoforms in o-cresol sulfate biosynthesis.

  • Green Synthesis Innovations: Develop catalytic systems using renewable feedstocks.

  • Ecotoxicological Studies: Assess long-term effects on aquatic biota.

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